2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
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Overview
Description
2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that features a thiazolidinone core, a benzylidene group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a base to form the benzylidene derivative.
Formation of the Benzamide Moiety: Finally, the benzylidene-thiazolidinone intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.
Reduction: Reduction reactions can occur at the benzylidene double bond.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzylidene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(prop-2-yn-1-yloxy)benzoate
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its combination of a thiazolidinone core, benzylidene group, and benzamide moiety, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N2O3S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-methyl-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)23(21(27)28-18)22-19(24)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3,(H,22,24)/b18-13- |
InChI Key |
TVIOWEPXLOCFHM-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=S |
Origin of Product |
United States |
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